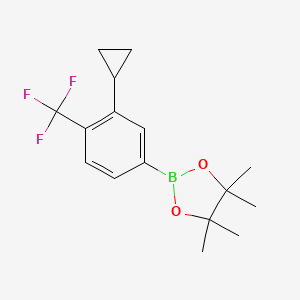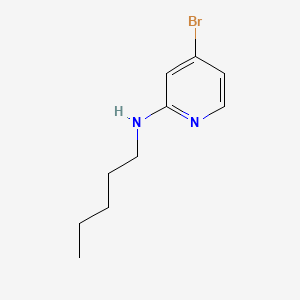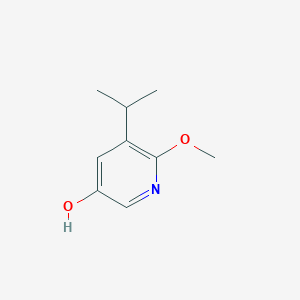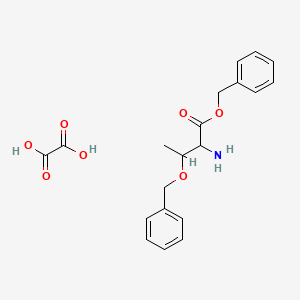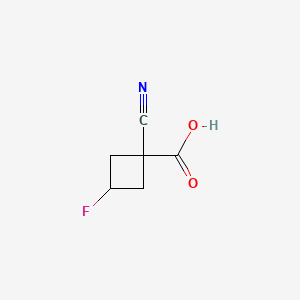
1-Cyano-3-fluorocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-3-fluorocyclobutane-1-carboxylic acid is a synthetic compound with significant applications in various scientific fields. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cyclobutane ring, along with a carboxylic acid group (-COOH). Its unique structure makes it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by the introduction of the cyano and carboxylic acid groups. One common method includes the reaction of cyclobutylamine with fluorinating agents to introduce the fluorine atom. Subsequent reactions with cyanogen bromide and carboxylation agents yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The process may include steps such as fluorination, cyanation, and carboxylation, with careful monitoring of reaction parameters to optimize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-Cyano-3-fluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit or activate biochemical pathways, depending on its structural configuration and the nature of the target .
Comparaison Avec Des Composés Similaires
- 1-Amino-3-fluorocyclobutane-1-carboxylic acid
- 1-Fluorocyclobutane-1-carboxylic acid
- 1-Cyano-3-chlorocyclobutane-1-carboxylic acid
Comparison: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a versatile molecule for various applications .
Propriétés
Formule moléculaire |
C6H6FNO2 |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
1-cyano-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c7-4-1-6(2-4,3-8)5(9)10/h4H,1-2H2,(H,9,10) |
Clé InChI |
FUDDDOMOMNLPPM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C#N)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
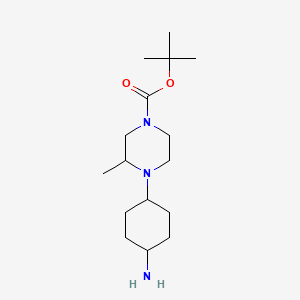
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
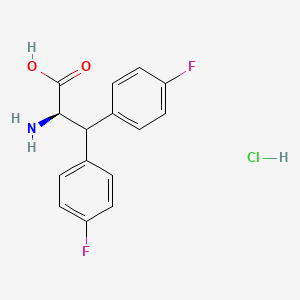
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)
![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
![(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol](/img/structure/B13903195.png)
![2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13903197.png)
